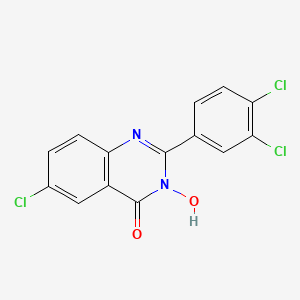

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties . The presence of chloro substituents can enhance these properties, making them valuable in the development of new therapeutic agents.

Anticancer Activity

The quinazolinone scaffold is a prominent feature in many anticancer drugs. Research has indicated that certain substitutions on the quinazolinone ring system, such as dichlorophenyl groups, can lead to compounds with potent antitumor activities .

Anti-Inflammatory and Analgesic Effects

Compounds based on the quinazolinone structure have been found to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new pain management and anti-inflammatory medications .

Cardiovascular Therapeutics

Quinazolinones have been explored for their cardiovascular effects, including antihypertensive properties. They may act on various pathways, including calcium channel antagonism, to exert their effects .

Antitubercular Agents

The fight against tuberculosis has led to the exploration of quinazolinones as antitubercular agents. Their ability to inhibit mycobacterial growth makes them a focus of research for new treatments against this disease .

Photosynthesis-Inhibiting Activity

Some quinazolinone derivatives, particularly those with chloro substituents, have shown the ability to inhibit photosynthesis. This property is of interest for the development of herbicides and other agrochemicals .

Enzyme Inhibition

Quinazolinones can act as enzyme inhibitors, affecting various biological processes. For example, they can inhibit DNA topoisomerase II, which is a target for anticancer drugs .

Antidiabetic Applications

The structural diversity of quinazolinones allows for their application in antidiabetic drug development. They can function as DPP-IV inhibitors, which are useful in the treatment of type 2 diabetes .

Propriétés

IUPAC Name |

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHODPVNGCJBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2977466.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2977469.png)

![2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2977472.png)

![N-(3-bromophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2977473.png)

![Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2977476.png)